molecular formula C9H4F2O B6173228 4-ethynyl-2,6-difluorobenzaldehyde CAS No. 2242425-12-1

4-ethynyl-2,6-difluorobenzaldehyde

Cat. No.: B6173228
CAS No.: 2242425-12-1
M. Wt: 166.1
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Description

4-Ethynyl-2,6-difluorobenzaldehyde is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is characterized by the presence of an ethynyl group and two fluorine atoms attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-2,6-difluorobenzaldehyde typically involves the introduction of the ethynyl group to a difluorobenzaldehyde precursor. One common method involves the Sonogashira coupling reaction, where a terminal alkyne is coupled with a halogenated aromatic compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2,6-difluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: 4-Ethynyl-2,6-difluorobenzoic acid.

    Reduction: 4-Ethynyl-2,6-difluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethynyl-2,6-difluorobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-ethynyl-2,6-difluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethynylbenzaldehyde
  • 4-Ethynylanisole
  • 4-Ethynylaniline
  • 1-Ethynyl-4-nitrobenzene
  • 4-Ethynyltoluene

Uniqueness

4-Ethynyl-2,6-difluorobenzaldehyde is unique due to the presence of both the ethynyl group and the difluorobenzaldehyde moiety. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

CAS No.

2242425-12-1

Molecular Formula

C9H4F2O

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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